![molecular formula C22H16N2OS B2878448 (2-Anilino-1,3-thiazol-5-yl)([1,1'-biphenyl]-4-yl)methanone CAS No. 339008-29-6](/img/structure/B2878448.png)

(2-Anilino-1,3-thiazol-5-yl)([1,1'-biphenyl]-4-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

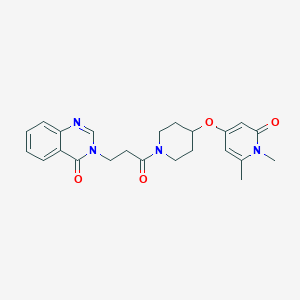

This compound belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using computational techniques such as flexible docking, molecular electrostatic potential (MESP), natural bond orbital (NBO), molecular dynamics (MD) simulations, and binding free energy calculations .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include molecular weight, density, melting point, boiling point, and molecular formula .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiazole derivatives have been recognized for their antimicrobial properties. They can be synthesized and modified to generate new molecules with potent antimicrobial activities . This application is crucial in the development of new antibiotics to combat resistant strains of bacteria and other pathogens.

Anticancer Activity

Thiazole compounds have shown promise in anticancer research. For instance, modifications of thiazole-based compounds have led to the development of molecules with significant antitumor, antioxidant, and antimicrobial activities . Additionally, novel pyrazoline derivatives bearing thiazole moieties have been synthesized and evaluated for their anticancer activity against various cancer cell lines, showing high efficacy .

Antifungal Applications

The synthesis of thiazole derivatives has also been extended to antifungal applications. Specific thiazole-based heterocyclic scaffolds have been studied for their antifungal activity, providing a pathway for the development of new antifungal agents .

Anti-Alzheimer’s Research

Thiazole derivatives have been identified to possess anti-Alzheimer’s activity. This application is particularly important in the search for therapeutic agents that can mitigate or reverse the progression of Alzheimer’s disease .

Antihypertensive Uses

In the field of cardiovascular research, thiazole derivatives have been explored for their antihypertensive effects. These compounds can play a role in the development of new medications to manage high blood pressure .

Antioxidant Properties

Thiazoles are known to exhibit antioxidant properties. This application is significant in the context of preventing oxidative stress-related diseases and could lead to the development of novel antioxidants .

Wirkmechanismus

Target of Action

The primary targets of (2-Anilino-1,3-thiazol-5-yl)([1,1’-biphenyl]-4-yl)methanone are Cyclin-dependent kinases 2 and 7 (CDK2 and CDK7) . CDK2 is one of the most extensively studied members of the CDK family and is dedicated to cell-division control . CDKs are a family of heterodimeric serine-threonine protein kinases, which are pivotal in governing various critical cellular events .

Mode of Action

The compound interacts with its targets, CDK2 and CDK7, through a series of molecular interactions. The selectivity mechanism of the compound was examined using a combined approach of computational techniques . The results indicated that key amino acids in CDK2 (Gln85, Lys89, Asp145) mediate ligand–protein interactions through the H-bond and van der Waals interaction with the compound .

Biochemical Pathways

The compound affects the biochemical pathways governed by CDK2 and CDK7. CDK2 plays significant roles in regulating cell-cycle transition and progression . Even a minor misregulation of CDK2 may directly lead to cancer .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of CDK2, thereby controlling cell division . This could potentially be used in cancer therapy, as misregulation of CDK2 can lead to cancer .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2-anilino-1,3-thiazol-5-yl)-(4-phenylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2OS/c25-21(18-13-11-17(12-14-18)16-7-3-1-4-8-16)20-15-23-22(26-20)24-19-9-5-2-6-10-19/h1-15H,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNADGULVSWXMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CN=C(S3)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Anilino-1,3-thiazol-5-yl)([1,1'-biphenyl]-4-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2878366.png)

![6-Acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2878368.png)

![N,4-Dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide](/img/structure/B2878372.png)

amino]-1-ethanol](/img/structure/B2878374.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acrylamide](/img/structure/B2878387.png)

![Tert-butyl 3-cyano-4-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B2878388.png)